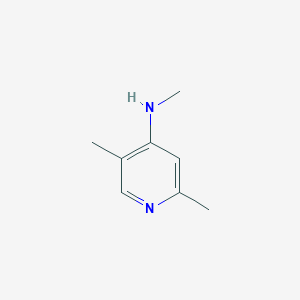

N,2,5-trimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,2,5-trimethylpyridin-4-amine is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring. This compound is characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms at positions 2 and 5 of the pyridine ring, respectively. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,5-trimethylpyridin-4-amine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyridine with an amine source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 2,5-dimethylpyridine is reacted with an amine source in the presence of a palladium catalyst and a base . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of high-throughput screening techniques can help identify the most effective catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,2,5-trimethylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Organic Synthesis and Catalysis

Nucleophilic Catalysis

N,2,5-trimethylpyridin-4-amine functions effectively as a nucleophilic catalyst in several organic reactions. Its basicity and nucleophilicity allow it to stabilize transition states, enhancing reaction rates and selectivity. Some notable applications include:

- Esterification Reactions : It acts as a catalyst in esterification processes, facilitating the formation of esters from carboxylic acids and alcohols.

- Amination Reactions : The compound can promote nucleophilic amination, which is crucial for synthesizing various amines from halides or other electrophiles.

Comparison of Catalytic Efficiency

| Reaction Type | Catalyst Used | Efficiency |

|---|---|---|

| Esterification | This compound | High |

| Nucleophilic Substitution | DMAP (4-Dimethylaminopyridine) | Moderate |

| Amination | This compound | High |

Research has indicated that this compound may possess biological activities that could be harnessed in medicinal chemistry:

Anticancer Properties

Preliminary studies suggest that derivatives of this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : It may induce apoptosis in cancer cells through the modulation of signaling pathways.

- Case Studies : Specific derivatives have shown efficacy against various cancer cell lines, indicating potential for further development as therapeutic agents.

Interaction with Biological Macromolecules

The compound has been observed to interact with proteins and nucleic acids, potentially influencing their functions. These interactions could lead to novel therapeutic strategies.

Material Science Applications

This compound is also being explored for its utility in material science:

Polymerization Processes

It can serve as a stabilizing agent in polymerization reactions, particularly in the production of polycyclic olefins. This application is critical for developing new materials with enhanced properties for industrial use.

Mechanism of Action

The mechanism of action of N,2,5-trimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

N,2,5-trimethylpyridin-4-amine can be compared with other similar compounds, such as:

2,5-dimethylpyridine: Lacks the amine group, making it less versatile in certain reactions.

4-aminopyridine: Lacks the methyl groups, which can affect its chemical reactivity and biological activity.

2,5-dimethylpyrimidin-4-amine: Contains a different heterocyclic ring structure, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

N,2,5-trimethylpyridin-4-amine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C_9H_12N and a molecular weight of approximately 148.20 g/mol. The compound features a pyridine ring substituted with three methyl groups and an amino group, contributing to its basicity and nucleophilicity. This unique structure enhances its reactivity in organic synthesis and biological interactions.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can modulate metabolic pathways and potentially lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may also interact with receptor sites on cells, influencing signal transduction pathways that are critical for cellular responses.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance:

- In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- The compound's mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

Anticancer Activity

This compound has shown promise in anticancer research :

- Cell Line Studies : In vitro evaluations using various cancer cell lines (e.g., HeLa, PC3) have indicated that the compound can induce apoptosis and inhibit cell proliferation. For example, compounds structurally related to this compound demonstrated IC50 values indicating significant cytotoxicity against cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 0.49 |

| Related Compound | PC3 | 0.08 |

| Related Compound | K562 | 0.01 |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties:

- It has been investigated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic signaling in the brain .

Case Studies

- Anticancer Activity Study : A recent study evaluated the anticancer effects of this compound derivatives on hepatocellular carcinoma (HCC) cell lines. The results indicated significant cytotoxicity and apoptosis induction at low concentrations .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed effective inhibition at concentrations that suggest potential for therapeutic use.

Comparison with Similar Compounds

This compound can be compared with other pyridine derivatives to highlight its unique properties:

| Compound Name | Chemical Structure | Key Characteristics |

|---|---|---|

| 2,6-Dimethylpyridine | C_8H_11N | Less basic; used as a solvent |

| 4-Aminopyridine | C_5H_7N | Lacks methyl groups; different reactivity |

| 2-Methylpyridine | C_7H_9N | Less nucleophilic; used in synthesis |

The structural differences significantly influence their chemical reactivity and biological activities.

Properties

IUPAC Name |

N,2,5-trimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-5-10-7(2)4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBBOAPKGFWCGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.